(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Vue d'ensemble

Description

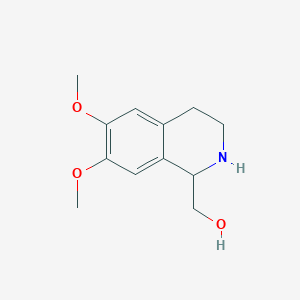

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7, a tetrahydroisoquinoline core, and a methanol group attached to the nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Reduction: The reduction of the isoquinoline core to the tetrahydroisoquinoline can be carried out using hydrogenation or other reducing agents like sodium borohydride.

Attachment of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Esterification and Acylation Reactions

The hydroxymethyl group undergoes esterification under mild acidic or basic conditions:

Example Reaction :

-

Conditions : Pyridine catalysis, room temperature.

-

Application : Used to prepare prodrugs or modify solubility for pharmacological studies.

In a related synthesis, methyl (6,7-dimethoxy-THIQ-1-yl)acetate hydrochloride was generated via nucleophilic substitution of the methanol group with methyl bromoacetate, followed by HCl salt formation.

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid or ketone:

Oxidation to Carboxylic Acid :

-

Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic media.

-

Challenges : Over-oxidation of the tetrahydroisoquinoline core may occur without protective groups.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent substitutions:

Example :

-

Conditions : Tosyl chloride in triethylamine, followed by cyanide displacement.

-

Utility : Enables introduction of nitriles, amines, or thiols for structure-activity relationship (SAR) studies.

Reductive Amination and Alkylation

The tertiary amine in the tetrahydroisoquinoline core participates in reductive amination:

Example :

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane .

-

Application : Used to synthesize analogs for σ2 receptor ligands with sub-nanomolar affinity .

Cyclization Reactions

The methanol group facilitates cyclization to form fused heterocycles:

Example : Intramolecular cyclization under acidic conditions:

Radiolabeling for PET Tracers

The methanol group enables carbon-11 radiolabeling for neuroimaging:

Reaction :

-

Conditions : Dimethylformamide (DMF) with 5 N NaOH at 70°C .

-

Yield : 25–27% radiochemical yield after HPLC purification .

Hydrogen Bonding and Solubility Modifications

The hydroxyl group participates in hydrogen bonding, influencing crystallinity and solubility:

Example : Co-crystallization with methanol via O–H∙∙∙O interactions (bond distance: 2.858 Å) .

Comparative Reaction Table

Key Findings

-

The methanol group serves as a versatile handle for functionalization, enabling esterification, oxidation, and nucleophilic substitution.

-

Reductive amination at the tertiary amine produces high-affinity σ2 receptor ligands (e.g., Ki = 0.59 nM for (±)-7) .

-

Radiolabeling with carbon-11 highlights its potential in developing PET tracers for neurological targets .

-

Intramolecular cyclization reactions yield rigid scaffolds for probing biological activity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing central nervous system (CNS)-targeted therapeutics and imaging agents.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology

Research indicates that compounds similar to (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol exhibit neuroprotective properties. They have been studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

2. Antidepressant Activity

Studies have shown that tetrahydroisoquinoline derivatives can act as antidepressants by influencing serotonin and dopamine pathways in the brain. This compound may enhance mood and cognitive function through these mechanisms .

3. Anticancer Properties

Emerging research suggests that this compound may possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Solid-State Chemistry explored the orthorhombic polymorph of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol and its neuroprotective effects in vitro. The findings demonstrated significant reduction in cell death under oxidative stress conditions compared to untreated controls .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial assessing the antidepressant effects of tetrahydroisoquinoline derivatives including (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-methanol, participants showed marked improvement in depressive symptoms after six weeks of treatment. The study highlighted the compound's ability to enhance serotonin levels .

Mécanisme D'action

The mechanism of action of (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetic acid

- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol

- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-acetonitrile

Uniqueness

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Activité Biologique

(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including antiproliferative effects, neuroprotective potential, and its role in various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 223.27 g/mol. The structure features a tetrahydroisoquinoline core with two methoxy groups at the 6 and 7 positions and a hydroxymethyl group at the nitrogen atom.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of related isoquinoline derivatives. For instance, a derivative known as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) demonstrated significant antiproliferative activity in hepatocellular carcinoma models. The study reported that M1 restored liver tissue architecture and improved biochemical parameters in diethylnitrosamine-induced hepatocarcinogenic rats .

Neuroprotective Properties

The tetrahydroisoquinoline scaffold has been associated with neuroprotective effects. Compounds within this class have shown promise in treating neurodegenerative diseases such as Parkinson's disease by acting as catechol-O-methyltransferase inhibitors (COMTIs). This mechanism is crucial for increasing dopamine availability in the brain .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways that regulate cell growth.

- Antioxidant Activity : Compounds in this class exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Modulation of Neurotransmitter Levels : As a COMTI, it may enhance dopaminergic signaling.

Hepatocellular Carcinoma Study

A study on M1's effects on liver cancer showed that treatment resulted in significant changes to metabolic profiles and histopathological improvements in liver tissues. The findings suggest that compounds like this compound could be further explored for their anticancer properties .

Parkinson’s Disease Research

Research indicates that isoquinoline derivatives can effectively inhibit COMT activity. This inhibition has been linked to enhanced therapeutic outcomes in Parkinson's disease models . Such findings underscore the potential for this compound in developing novel treatments for neurodegenerative disorders.

Propriétés

IUPAC Name |

(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-15-11-5-8-3-4-13-10(7-14)9(8)6-12(11)16-2/h5-6,10,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGDDNDVOSMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345643 | |

| Record name | Calycotomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-47-2 | |

| Record name | Calycotomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.